P,P-Diamidodiphosphoric acid, N,N,N',N'-tetramethyl-, diethyl ester
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Overview
Description
P,P-Diamidodiphosphoric acid, N,N,N’,N’-tetramethyl-, diethyl ester: is a chemical compound with the molecular formula C8H22N2O5P2. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Chemical Reactions Analysis
P,P-Diamidodiphosphoric acid, N,N,N’,N’-tetramethyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Scientific Research Applications
P,P-Diamidodiphosphoric acid, N,N,N’,N’-tetramethyl-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in enzyme inhibition and protein modification.
Mechanism of Action
The mechanism by which P,P-Diamidodiphosphoric acid, N,N,N’,N’-tetramethyl-, diethyl ester exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure, thereby affecting its function. The pathways involved in these interactions are complex and depend on the specific enzyme or protein targeted .
Comparison with Similar Compounds
P,P-Diamidodiphosphoric acid, N,N,N’,N’-tetramethyl-, diethyl ester can be compared with other similar compounds, such as:
Phosphoric acid derivatives: These compounds share similar phosphorus-containing structures but differ in their functional groups and reactivity.
Tetramethylammonium compounds: These compounds have similar ammonium groups but differ in their overall structure and applications.
Properties
CAS No. |
1474-80-2 |
---|---|
Molecular Formula |
C8H22N2O5P2 |
Molecular Weight |
288.22 g/mol |
IUPAC Name |
bis(dimethylamino)phosphoryl diethyl phosphate |
InChI |
InChI=1S/C8H22N2O5P2/c1-7-13-17(12,14-8-2)15-16(11,9(3)4)10(5)6/h7-8H2,1-6H3 |
InChI Key |
AOZOQYULWUHLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OP(=O)(N(C)C)N(C)C |
Origin of Product |
United States |
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